6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE is a complex organic compound that features a unique combination of structural motifs, including a dihydro-1,4-benzodioxin ring, a triazolothiadiazole ring, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the dihydro-1,4-benzodioxin intermediate. This intermediate is then reacted with various reagents to form the triazolothiadiazole ring system. The final step involves the coupling of the triazolothiadiazole intermediate with 4-phenylpiperazine under specific conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
1-({6-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-4-PHENYLPIPERAZINE is unique due to its combination of structural motifs, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N6O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H24N6O2S/c1-2-4-18(5-3-1)28-10-8-27(9-11-28)16-21-24-25-23-29(21)26-22(32-23)15-17-6-7-19-20(14-17)31-13-12-30-19/h1-7,14H,8-13,15-16H2 |
InChI Key |
MIWXRVYABKNWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN=C3N2N=C(S3)CC4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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